molecular formula C18H13ClO5 B5543146 methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5543146
M. Wt: 344.7 g/mol
InChI Key: LLJWJMLMKXMMGS-UHFFFAOYSA-N
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Description

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C18H13ClO5. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 6-chloro-4-phenylcoumarin with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties.

Biological Activity

Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromen derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC18H13ClO5
Molecular Weight344.75 g/mol
CAS Number297147-98-9

This compound features a chromen ring system with a chloro group, an oxo group, and an acetate moiety, which contributes to its biological activity.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. Notably, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess the free radical scavenging ability of compounds. In studies involving related flavonoid derivatives, IC50 values for antioxidant activity ranged from 31.52 to 198.41 µM, indicating significant antioxidant properties that can be attributed to the presence of hydroxyl groups and the chromen structure .

Antimicrobial Activity

The antimicrobial efficacy of similar chromen derivatives has been documented in various studies. For example, compounds derived from 6-chloro-coumarin structures demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Research indicates that derivatives of chromen compounds exhibit anti-inflammatory properties. The ability to inhibit albumin denaturation was tested, showing promising results for compounds within this class. The percentage inhibition measured for related compounds was comparable to standard anti-inflammatory drugs like ibuprofen .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in functional groups can significantly influence its pharmacological profile:

  • Hydroxyl Groups : The presence and positioning of hydroxyl groups enhance antioxidant capacity and bioavailability.
  • Chloro Substitution : The chloro group contributes to increased lipophilicity, potentially improving membrane permeability.
  • Acetamide Moiety : This functional group facilitates hydrogen bonding, enhancing interactions with biological targets.

Study on Flavonoid Acetamides

A study focused on flavonoid acetamides demonstrated that modifications at specific positions led to improved antioxidant and bioavailability properties. The research highlighted that hydroxyl and methylene groups play a significant role in enhancing these activities .

Antimicrobial Evaluation

In another investigation, several derivatives were synthesized and screened for antimicrobial activity against various strains. Compounds exhibited varying degrees of effectiveness, with some showing excellent activity against fungal strains like Candida albicans and moderate effectiveness against bacterial strains .

Properties

IUPAC Name

methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-18(21)10-23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWJMLMKXMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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